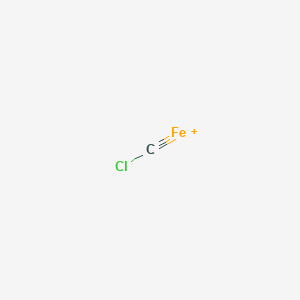
(Chloromethylidyne)iron(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethylidyne)iron(1+) is a unique organometallic compound with the chemical formula FeCCl. This compound is known for its interesting chemical properties and potential applications in various fields of science and industry. The compound consists of an iron atom bonded to a chloromethylidyne ligand, which is a carbon atom bonded to a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidyne)iron(1+) typically involves the reaction of iron pentacarbonyl (Fe(CO)₅) with chloromethylidyne precursors under controlled conditions. One common method is the photolysis of iron pentacarbonyl in the presence of chloromethylidyne chloride (CCl₂). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{Fe(CO)}_5 + \text{CCl}_2 \rightarrow \text{FeCCl} + 5 \text{CO} ]
Industrial Production Methods
While the industrial production of (Chloromethylidyne)iron(1+) is not as widespread as other iron compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Chloromethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloromethylidyne ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) chloride (FeCl₃), while reduction may produce iron(0) species. Substitution reactions can yield a variety of organometallic compounds with different ligands.
Scientific Research Applications
(Chloromethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as magnetic or electronic characteristics.
Mechanism of Action
The mechanism of action of (Chloromethylidyne)iron(1+) involves its interaction with molecular targets through its iron center and chloromethylidyne ligand. The iron atom can coordinate with various ligands, facilitating catalytic reactions. The chloromethylidyne ligand can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(Chloromethylidyne)iron(1+) can be compared with other similar compounds, such as:
(Methylidyne)iron(1+) (FeCH): Similar structure but with a hydrogen atom instead of chlorine.
(Bromomethylidyne)iron(1+) (FeCBr): Similar structure but with a bromine atom instead of chlorine.
(Iodomethylidyne)iron(1+) (FeCI): Similar structure but with an iodine atom instead of chlorine.
The uniqueness of (Chloromethylidyne)iron(1+) lies in its specific reactivity and the properties imparted by the chloromethylidyne ligand, which can influence the compound’s behavior in various chemical reactions and applications.
Properties
CAS No. |
90143-32-1 |
|---|---|
Molecular Formula |
CClFe+ |
Molecular Weight |
103.31 g/mol |
IUPAC Name |
chloromethylidyneiron(1+) |
InChI |
InChI=1S/CCl.Fe/c1-2;/q;+1 |
InChI Key |
LCBDFXFMBKIJHL-UHFFFAOYSA-N |
Canonical SMILES |
C(#[Fe+])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















